3-(4-Formylphenyl)propanoic acid
Overview
Description
3-(4-Formylphenyl)propanoic acid is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Formylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the Heck reaction, where aryl halides react with acrolein ethylene acetal in the presence of a tetraphosphine/palladium catalyst . The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 3-(4-Carboxyphenyl)propanoic acid
Reduction: 3-(4-Hydroxymethylphenyl)propanoic acid
Substitution: 3-(4-Nitrophenyl)propanoic acid, 3-(4-Halophenyl)propanoic acid
Scientific Research Applications
3-(4-Formylphenyl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: As a precursor in the development of drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biological pathways. The formyl group plays a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Nitrophenyl)propanoic acid
Uniqueness
3-(4-Formylphenyl)propanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This functional group allows for specific reactions, such as oxidation and reduction, that are not possible with other similar compounds. Additionally, the formyl group enhances its utility as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Biological Activity
3-(4-Formylphenyl)propanoic acid, also known as 3-(4-formylphenyl)propionic acid, is an organic compound with significant biological activity and applications in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10O3
- Molecular Weight : 178.19 g/mol
- CAS Number : 34961-64-3
- Solubility : Slightly soluble in water
- Melting Point : Approximately 136°C (decomposition)
The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. The aldehyde group (–CHO) and the carboxylic acid group (–COOH) facilitate interactions with enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses, similar to other phenylpropionic acids.
- Antioxidant Activity : The phenolic structure may confer antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly melanoma and prostate cancer cells. For example, compounds structurally related to this compound demonstrated selective growth inhibition against various cancer cell lines .
- Anti-inflammatory Properties : As an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), this compound has potential anti-inflammatory effects. Its structural analogs are known to target cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .
- Pharmaceutical Applications : It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways .
Case Study 1: Antiproliferative Activity
A study conducted on a series of phenylpropionic acid derivatives, including this compound, revealed significant antiproliferative activity against melanoma cell lines. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance activity, suggesting a potential pathway for drug development .
Case Study 2: Synthesis of NSAIDs
Research highlighted the role of this compound as a precursor in synthesizing NSAIDs like pelubiprofen. This process not only simplifies production but also enhances the environmental sustainability of drug manufacturing .
Comparative Analysis
Property | This compound | Related Compounds |
---|---|---|
Molecular Weight | 178.19 g/mol | Ibuprofen (206.29 g/mol) |
Solubility | Slightly soluble | Moderately soluble |
Antiproliferative Activity | Yes | Yes |
Anti-inflammatory Activity | Potential | Strong |
Properties
IUPAC Name |
3-(4-formylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCSDVEUWXOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600356 | |
Record name | 3-(4-Formylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34961-64-3 | |
Record name | 3-(4-Formylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-formylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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